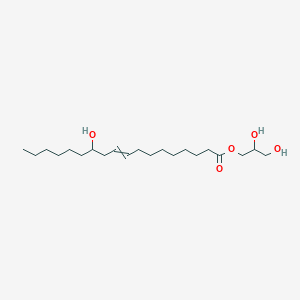

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)- is a complex organic compound with the molecular formula C21H40O5.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester typically involves the esterification of 9-octadecenoic acid with glycerol. This reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester .

Analyse Chemischer Reaktionen

Types of Reactions

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted esters, which have various applications in the chemical and pharmaceutical industries .

Wissenschaftliche Forschungsanwendungen

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an emulsifier and surfactant in various chemical formulations.

Biology: The compound is utilized in the study of lipid metabolism and as a component in cell culture media.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: The compound is used in the production of cosmetics, food additives, and biodegradable lubricants.

Wirkmechanismus

The mechanism of action of 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, which affects various cellular processes. The compound also interacts with specific molecular targets such as enzymes involved in lipid metabolism, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,12-Octadecadienoic acid (Z,Z): Another fatty acid ester with similar properties but different unsaturation and hydroxylation patterns.

Glyceryl monooleate: A closely related compound with similar emulsifying and surfactant properties.

Uniqueness

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester is unique due to its specific hydroxylation and esterification pattern, which imparts distinct physicochemical properties. These properties make it particularly useful in applications requiring stable emulsions and biocompatibility .

Biologische Aktivität

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, commonly referred to as glyceryl ricinoleate, is a complex organic compound with the molecular formula C21H40O5. This compound is derived from ricinoleic acid and glycerol, and it exhibits various biological activities that make it significant in both pharmaceutical and industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H40O5

- Molecular Weight : 372.54 g/mol

- CAS Number : 1323-38-2

- IUPAC Name : 2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester interacts with biological membranes and proteins, influencing various cellular processes:

- Modulation of Membrane Fluidity : The compound can alter the fluidity and permeability of lipid membranes, which is crucial for cellular function.

- Influence on Lipid Metabolism : It interacts with enzymes involved in lipid metabolism, potentially affecting their activity and function .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that glyceryl ricinoleate exhibits antioxidant properties. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Glyceryl ricinoleate has been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory conditions.

Antimicrobial Properties

The compound demonstrates antimicrobial activity against various pathogens. Its efficacy has been evaluated in vitro against bacteria and fungi, suggesting potential applications in developing natural preservatives or therapeutic agents .

Research Findings and Case Studies

A review of recent studies highlights the diverse applications and biological activities of glyceryl ricinoleate:

- Phytochemical Analysis : A study conducted on ethanolic extracts containing glyceryl ricinoleate revealed significant antioxidant activity through DPPH radical scavenging assays. The results indicated a strong correlation between the concentration of glyceryl ricinoleate and its antioxidant capacity .

- Toxicological Assessments : Regulatory assessments indicate low toxicity for glyceryl ricinoleate based on repeated dose toxicity studies. No significant systemic or reproductive toxicity was observed in animal models at tested doses .

- Industrial Applications : Glyceryl ricinoleate is utilized as an emulsifier in food products and cosmetics due to its surfactant properties. Its biocompatibility also makes it suitable for drug delivery systems .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Glyceryl Ricinoleate | C21H40O5 | Antioxidant, anti-inflammatory |

| Glyceryl Monooleate | C21H40O4 | Emulsifier, surfactant |

| Oleic Acid | C18H34O2 | Antioxidant, anti-inflammatory |

Eigenschaften

CAS-Nummer |

1323-38-2 |

|---|---|

Molekularformel |

C21H40O5 |

Molekulargewicht |

372.5 g/mol |

IUPAC-Name |

2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1 |

InChI-Schlüssel |

HDIFHQMREAYYJW-XGXNLDPDSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |

Isomerische SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O |

Kanonische SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |

Key on ui other cas no. |

1323-38-2 141-08-2 |

Physikalische Beschreibung |

Liquid |

Verwandte CAS-Nummern |

63502-38-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.